4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride
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Overview
Description
4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound with the molecular formula C8H7BrF3N·HCl. It is known for its unique structural properties, which include a bromine atom, a trifluoromethyl group, and a phenacylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride typically involves multiple steps. One common method includes the bromination of 2-(trifluoromethyl)aniline to obtain 4-Bromo-2-(trifluoromethyl)aniline. This intermediate is then subjected to further reactions to introduce the phenacylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an appropriate solvent .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The phenacylamine moiety may interact with biological pathways, leading to various biochemical effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: A precursor in the synthesis of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Another brominated trifluoromethyl compound with different functional groups.
Uniqueness
This compound is unique due to its combination of bromine, trifluoromethyl, and phenacylamine groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H8BrClF3NO |
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Molecular Weight |
318.52 g/mol |
IUPAC Name |
2-amino-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7BrF3NO.ClH/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13;/h1-3H,4,14H2;1H |
InChI Key |
CLRGYDKSCOETRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CN.Cl |
Origin of Product |
United States |
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